molecular formula C11H9ClO B175985 1-Chloro-2-methoxynaphthalene CAS No. 13101-92-3

1-Chloro-2-methoxynaphthalene

Cat. No. B175985
CAS RN: 13101-92-3
M. Wt: 192.64 g/mol
InChI Key: RPURXCRKUMBNJK-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxynaphthalene is a chemical compound with the molecular formula C11H9ClO. It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chlorine atom and at another position by a methoxy group .


Physical And Chemical Properties Analysis

1-Chloro-2-methoxynaphthalene has a molecular weight of 192.642 Da . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Reactions

1-Chloro-2-methoxynaphthalene has been identified as an intermediate in various chemical reactions and processes. One significant application is in the solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to form 2-methoxynaphthalene, an important intermediate in the production of naproxen, a widely used non-steroidal, anti-inflammatory, analgesic, and antipyretic drug. This process involves catalytic methylation using calcined-hydrotalcite supported on hexagonal mesoporous silica, showing promising conversion rates and selectivity (Yadav & Salunke, 2013).

Regioselective Lithiation

Regioselective lithiation is another area where 1-Chloro-2-methoxynaphthalene plays a role. Studies have shown that 1-methoxynaphthalene undergoes regioselective lithiation at specific positions, influenced by factors such as the presence of a n-BuLi/1 complex and isotope effects. These findings are critical for understanding the mechanisms of lithiation and for applications in synthetic organic chemistry (Betz & Bauer, 2002).

Spectral Analysis and Material Properties

1-Chloro-2-methoxynaphthalene has also been studied for its structural and vibrational properties. Detailed spectral analysis using FT-IR and FT-Raman has provided insights into its vibrational frequencies, band intensities, and force constants. These studies are valuable for understanding the material properties and for applications in materials science (Govindarajan, Periandy, & Ganesan, 2010).

Zeolite Catalysis

In the field of catalysis, 1-Chloro-2-methoxynaphthalene has been involved in acylation reactions over zeolite catalysts. Research has demonstrated the acylation of 2-methoxynaphthalene with acetic anhydride over zeolite beta, showcasing the shape-selective properties and the influence of zeolite structural features on reaction selectivity and product formation. These findings are important for the development of advanced catalytic materials and processes (Andy et al., 2000).

Crystallography and Conducting Polymers

The compound has also been characterized through crystallography, revealing insights into its molecular structure and packing arrangements. This information is crucial for applications in crystal engineering and material design (Singh, 2013). Additionally, studies on poly(2-methoxynaphthalene) have highlighted its potential as a fused ring organic semiconductor with interesting optical and electrical properties, which are valuable for the development of electronic devices (Meana-Esteban et al., 2014).

Safety And Hazards

While specific safety and hazard data for 1-Chloro-2-methoxynaphthalene was not found, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling chemicals .

properties

IUPAC Name

1-chloro-2-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPURXCRKUMBNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468658
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methoxynaphthalene

CAS RN

13101-92-3
Record name 1-Chloro-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Ye, AX Hu, G Cao - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… filtered off and dried to give 3.75 g 1-chloro-2-methoxynaphthalene in 97.5% yield (mp 339–… about 273 K, and a solution of 1-chloro-2-methoxynaphthalene (1.93 g) in dichloromethane (…
Number of citations: 1 scripts.iucr.org
R Robinson, JMC Thompson - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… in the 2-position is indicated by the fact that y-(5-chloro-6-methoxy-l-naphthyl)-butyric ester could not be succinoylated (0-and $ eri-hindrance), whereas 1-chloro-2 methoxynaphthalene …
Number of citations: 0 pubs.rsc.org
Y Suzuki, K Takeuchi, M Kodomari - Journal of Chemical Research …, 1997 - pubs.rsc.org
… The filtrate after removal of 6a was shown by GLC to contain 4a (3%) and 1-chloro-2-methoxynaphthalene 5a (83%). This filtrate was evaporated and the residue was chromatographed …
Number of citations: 3 pubs.rsc.org
MT Baumgartner, TC Tempesti, AB Pierini - Arkivoc, 2003 - arkat-usa.org
… Photostimulated reaction of Me3Sn ions with 1-chloro-2-methoxynaphthalene … After 10 min 1-chloro-2methoxynaphthalene (0.97 mmol) was added and the reaction mixture was …
Number of citations: 7 www.arkat-usa.org
L Jurd - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… After adding water (30 cc.) and cooling in the refrigerator, the precipitated 1-chloro-2-methoxynaphthalene solidified to a mass of lustrous, almost colourless plates which were collected, …
Number of citations: 14 www.publish.csiro.au
PM James, D Woodcock - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
1: 6-Dichloro-2-naphthol (previously recorded mp 119.5') has been synthesised by three routes and shown to have mp 99-100". A mode of formation of 1: x-dichloro-2-naphthols is …
Number of citations: 0 pubs.rsc.org
S Rana, B Pandey, A Dey, R Haque… - …, 2016 - Wiley Online Library
… ), which had a UV/Vis band at λ=452 nm (Figure 1), the red solution turned green because of the formation of the decarbonylated halogenated product 1-chloro-2-methoxynaphthalene. …
Z Weng, Y Zheng, J Li - Chemical Biology & Drug Design, 2015 - Wiley Online Library
… The erythro racemate (SIPI5357) and the threo racemate (SIPI5358) were synthesized through five steps from 1-chloro-2-methoxynaphthalene according to the methods described in …
Number of citations: 8 onlinelibrary.wiley.com
S Rana, R Haque, G Santosh, D Maiti - Inorganic Chemistry, 2013 - ACS Publications
… (9) Also, 2-methoxy-1-naphthoic acid can be decarboxylated and/or chlorinated to form 1-chloro-2-methoxynaphthalene. We further found that β-naphthol or 2-methoxynaphthalene …
Number of citations: 28 pubs.acs.org
KR Reddy, KC Rajanna, K Uppalaiah - Tetrahedron Letters, 2013 - Elsevier
… We carried out reactions on 1-bromo-2-methoxynaphthalene (1a) and 1-chloro-2-methoxynaphthalene (1b) with various acid chlorides under ultrasonic and microwave conditions in the …
Number of citations: 17 www.sciencedirect.com

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